molecular formula C17H17ClN2O B14983620 2-[1-(4-chloro-3-methylphenoxy)ethyl]-5-methyl-1H-benzimidazole

2-[1-(4-chloro-3-methylphenoxy)ethyl]-5-methyl-1H-benzimidazole

Cat. No.: B14983620
M. Wt: 300.8 g/mol
InChI Key: XMUHNJIVHDANLU-UHFFFAOYSA-N
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Description

2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated phenoxy group, a methyl group, and a benzodiazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with other reagents under controlled conditions to form the final compound. Common reagents used in the synthesis include ethyl chloroacetate, hydrazine hydrate, and various aromatic aldehydes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazole derivatives .

Scientific Research Applications

2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being studied .

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

2-[1-(4-chloro-3-methylphenoxy)ethyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C17H17ClN2O/c1-10-4-7-15-16(8-10)20-17(19-15)12(3)21-13-5-6-14(18)11(2)9-13/h4-9,12H,1-3H3,(H,19,20)

InChI Key

XMUHNJIVHDANLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)OC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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